5-Bromo-2-ethoxy-1,3-dimethylbenzene

Catalog No.
S6615701
CAS No.
126209-25-4
M.F
C10H13BrO
M. Wt
229.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethoxy-1,3-dimethylbenzene

CAS Number

126209-25-4

Product Name

5-Bromo-2-ethoxy-1,3-dimethylbenzene

IUPAC Name

5-bromo-2-ethoxy-1,3-dimethylbenzene

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

InChI

InChI=1S/C10H13BrO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3

InChI Key

FHKSFGKFYPVMFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1C)Br)C

Canonical SMILES

CCOC1=C(C=C(C=C1C)Br)C

5-Bromo-2-ethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C11H13BrOC_{11}H_{13}BrO. It features a bromine atom, an ethoxy group, and two methyl groups attached to a benzene ring. This compound is characterized by its clear liquid appearance and is known for its light orange to yellow-green color. Its density is approximately 1.347 g/mL at 25 °C, and it has a boiling point of 117-120 °C at reduced pressure . The compound is categorized as an irritant, with risk codes indicating potential irritation to the eyes and skin .

There is no current information available on the specific mechanism of action of 5-Bromo-2-ethoxy-1,3-dimethylbenzene in any biological system.

  • Bromine: Bromine is a moderate irritant and can be harmful upon inhalation, ingestion, or skin contact [].
  • Aromatic hydrocarbons: Long-term exposure to some aromatic hydrocarbons has been linked to potential health risks.
Typical of aromatic compounds:

  • Nucleophilic Aromatic Substitution: The presence of the bromine atom makes it susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or alcohols.
  • Electrophilic Aromatic Substitution: The methyl and ethoxy groups can direct electrophiles to specific positions on the benzene ring, facilitating further functionalization.

These reactions are significant for synthesizing derivatives with varied biological and chemical properties.

5-Bromo-2-ethoxy-1,3-dimethylbenzene can be synthesized through several methods:

  • Bromination of Ethoxy-Dimethylbenzene: Starting from 2-ethoxy-1,3-dimethylbenzene, bromination can be performed using bromine in a suitable solvent under controlled conditions.
  • Nucleophilic Substitution: Reacting 2-bromo-1,3-dimethylbenzene with sodium ethoxide in ethanol can yield the desired product through nucleophilic substitution.
  • Direct Ethoxylation: A more complex route involves the reaction of 1,3-dimethylbenzene with ethyl bromoacetate in the presence of a base like potassium carbonate .

5-Bromo-2-ethoxy-1,3-dimethylbenzene finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its functional groups that allow further modifications.
  • Agricultural Chemicals: Similar compounds are often used as pesticides or herbicides.
  • Material Science: It may be explored in polymer synthesis or as a precursor for developing new materials.

Several compounds share structural similarities with 5-Bromo-2-ethoxy-1,3-dimethylbenzene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-methoxy-1,3-dimethylbenzeneC10H13BrOC_{10}H_{13}BrOContains a methoxy group instead of an ethoxy group
1-Bromo-4-ethoxy-2-methylbenzeneC10H13BrOC_{10}H_{13}BrODifferent positioning of bromine and ethoxy groups
2-Bromo-4-methoxy-1-methylbenzeneC10H13BrOC_{10}H_{13}BrOFeatures a methoxy group; potential for varied reactivity
2-Bromo-5-ethoxy-1,3-dimethylbenzeneC10H13BrOC_{10}H_{13}BrOClose structural similarity but different substitution pattern

The unique combination of both bromine and ethoxy groups in 5-Bromo-2-ethoxy-1,3-dimethylbenzene contributes to its distinct reactivity and potential applications compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

228.01498 g/mol

Monoisotopic Mass

228.01498 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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